(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide
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Description
(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide is a useful research compound. Its molecular formula is C20H16ClN3O and its molecular weight is 349.82. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Biochemistry of Acrylamide
Acrylamide, recognized for its industrial and laboratory applications, is used in polyacrylamide synthesis for various purposes including soil conditioning, wastewater treatment, and protein electrophoresis. The compound’s formation in food during processing has driven extensive research into its chemistry, biochemistry, and safety. Studies emphasize the need for a deeper understanding of its formation, distribution in food, and its implications for human health (Friedman, 2003).
Industrial and Food Applications
The synthesis of acrylamide and its conversion into polymers like polyacrylamide finds extensive industrial use, particularly in water and wastewater treatment, paper processing, and mining. The discovery of acrylamide in heat-treated foods led to a surge in research into its occurrence, chemistry, agricultural practices, and toxicology to assess the potential human health risks from dietary exposure (Taeymans et al., 2004).
Acrylamide in Baked Products
Research focused on acrylamide in bakery products has highlighted its health risks and investigated factors influencing its formation and degradation. Recommendations have been made for baking manufacturers to minimize acrylamide levels in products, considering the compound's neurotoxic, genotoxic, carcinogenic, and reproductive toxic properties (Keramat et al., 2011).
Reduction and Toxicity Mitigation
Efforts to mitigate acrylamide's impact in food have included methods to reduce its content through selecting raw materials with low precursor levels, optimizing processing conditions, and using additives that inhibit its formation. Additionally, strategies to mitigate the in vivo toxicity of dietary acrylamide are crucial. Ongoing research seeks to reduce acrylamide's burden without compromising food quality, safety, and consumer acceptance (Friedman & Levin, 2008).
Coordination Chemistry and Biological Interactions
The coordination chemistry of acrylamide with various transition metals has been explored, revealing its potential role in biological systems. Understanding the interactions of acrylamide with biologically relevant metal ions is crucial for elucidating its metabolic pathways and health effects, contributing to a broader understanding of acrylamide's impact in biological contexts (Girma et al., 2005).
Microgel Applications and Future Perspectives
Acrylamide-based microgels have garnered attention due to their responsive behavior and chemical stability, with applications in nanotechnology, drug delivery, sensing, and catalysis. The synthesis, properties, and potential uses of these microgels are subjects of ongoing research, offering promising prospects for further advancements in various fields (Begum et al., 2019).
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c21-18-6-3-15(4-7-18)5-8-20(25)24-13-16-9-11-23-19(12-16)17-2-1-10-22-14-17/h1-12,14H,13H2,(H,24,25)/b8-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRZAWPHJDTMFY-VMPITWQZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.